![molecular formula C20H26N2O4S B279036 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B279036.png)
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine, also known as DSP-4, is a chemical compound that has been widely used in scientific research. DSP-4 is a selective neurotoxin that targets noradrenergic neurons in the brain and has been used to investigate the role of the noradrenergic system in various physiological and pathological conditions.
作用機序
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine selectively targets noradrenergic neurons in the brain and causes their degeneration. It does this by entering the neurons and causing oxidative stress, leading to the formation of free radicals and ultimately cell death. 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine has a high affinity for the noradrenergic transporter, which is responsible for the reuptake of norepinephrine, leading to its accumulation in the neurons and subsequent degeneration.
Biochemical and physiological effects:
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine-induced noradrenergic denervation has been shown to have a wide range of effects on behavior and physiology. It has been shown to impair learning and memory, increase anxiety and depression-like behavior, and alter circadian rhythms. Noradrenergic denervation has also been implicated in the pathogenesis of neurodegenerative diseases such as Parkinson's and Alzheimer's.
実験室実験の利点と制限
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine has several advantages for laboratory experiments. It is a highly selective neurotoxin that targets noradrenergic neurons, allowing for the investigation of the specific role of the noradrenergic system in various physiological and pathological conditions. It is also relatively easy to administer and has a long-lasting effect, allowing for the study of long-term changes in behavior and physiology. However, 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine has several limitations, including its potential to cause non-specific effects and its toxicity at high doses.
将来の方向性
There are several future directions for research involving 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine. One area of interest is the role of the noradrenergic system in drug addiction and withdrawal. 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine has been shown to attenuate the behavioral and neurochemical effects of drugs of abuse, suggesting a potential therapeutic application. Another area of interest is the role of the noradrenergic system in aging and age-related cognitive decline. 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine has been shown to accelerate age-related cognitive decline, suggesting a potential target for therapeutic intervention. Finally, the development of more selective noradrenergic neurotoxins could allow for a more precise investigation of the role of the noradrenergic system in various physiological and pathological conditions.
合成法
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 3,5-dimethylphenylpiperazine. The resulting product is then purified using column chromatography to obtain the final compound.
科学的研究の応用
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine has been extensively used in scientific research to investigate the role of the noradrenergic system in various physiological and pathological conditions. It has been used to study the effects of noradrenergic denervation on behavior, cognition, and neurodegeneration. 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine has also been used to investigate the role of the noradrenergic system in stress, anxiety, depression, and drug addiction.
特性
製品名 |
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine |
|---|---|
分子式 |
C20H26N2O4S |
分子量 |
390.5 g/mol |
IUPAC名 |
1-(3,4-dimethoxyphenyl)sulfonyl-4-(3,5-dimethylphenyl)piperazine |
InChI |
InChI=1S/C20H26N2O4S/c1-15-11-16(2)13-17(12-15)21-7-9-22(10-8-21)27(23,24)18-5-6-19(25-3)20(14-18)26-4/h5-6,11-14H,7-10H2,1-4H3 |
InChIキー |
UABDRNKGJBRUSL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)C |
正規SMILES |
CC1=CC(=CC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



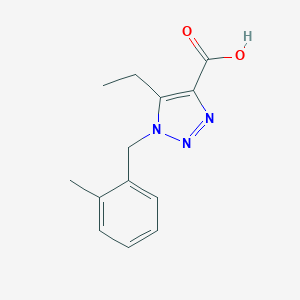
![6-[(4-Fluorophenoxy)methyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B278957.png)
![1-(4-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278965.png)
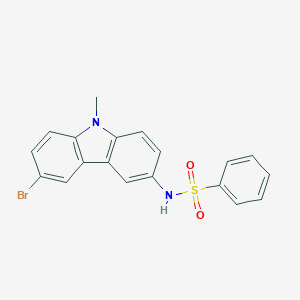
![3-[3-(4-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278969.png)
![3-[3-(2-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278970.png)
![2-(Methylamino)-7-[3-(3-phenoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278971.png)
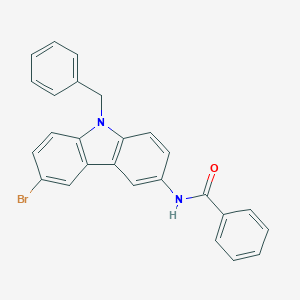
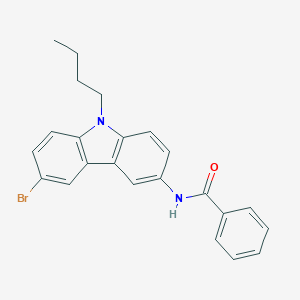
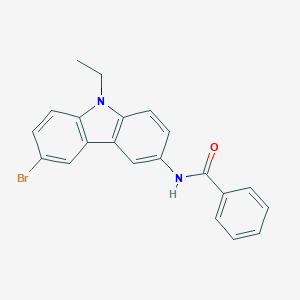

![3-[3-(4-Ethylphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278979.png)
![2-[3-(2,5-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278980.png)
![2-[3-(2,3-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278982.png)